molecular formula C15H13ClN2O3 B5829578 N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide

N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide

Cat. No.: B5829578
M. Wt: 304.73 g/mol
InChI Key: UVPAWNJMBBYIOO-UHFFFAOYSA-N
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Description

N-(2-Carbamoylphenyl)-5-chloro-2-methoxybenzamide is a benzamide derivative characterized by a 5-chloro-2-methoxy-substituted benzene ring linked via an amide bond to a 2-carbamoylphenyl group. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the carbamoyl group) and lipophilicity (from the chloro and methoxy substituents).

Properties

IUPAC Name

N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-21-13-7-6-9(16)8-11(13)15(20)18-12-5-3-2-4-10(12)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPAWNJMBBYIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzoic acid, 5-chloro-2-methoxybenzoic acid, and suitable reagents for carbamoylation.

    Carbamoylation: The 2-aminobenzoic acid is subjected to carbamoylation using reagents like phosgene or isocyanates under controlled conditions to form the carbamoyl group.

    Coupling Reaction: The carbamoylated intermediate is then coupled with 5-chloro-2-methoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors are used to carry out the reactions efficiently.

    Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or tert-butyl derivatives.

Scientific Research Applications

N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways such as the PI3K/Akt pathway, NF-κB pathway, or other relevant pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Findings :

  • Bulkier substituents (e.g., dibutyl in 14) enhance yield and solubility but may reduce membrane permeability .
  • Aryl groups (e.g., phenyl in 15) improve stability due to reduced oxidative metabolism .

Pesticide Derivatives (Pyrimidinyl Carbamoyl Analogs)

highlights compound 8 (N-((4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)carbamoyl)-5-chloro-2-methoxybenzamide), which demonstrates high insecticidal and antifungal activity. Comparisons with other pyrimidinyl derivatives:

Compound Substituent Melting Point Yield Activity
8 5-Chloro-2-methoxybenzamide 164–166°C 95% Potent antifungal
7 4-Trifluoromethylbenzamide 167–169°C 93% Moderate insecticidal
9 2,4-Dichlorobenzamide 109–110°C 92% Broad-spectrum activity

Key Findings :

  • The 5-chloro-2-methoxy group in compound 8 enhances antifungal efficacy compared to trifluoromethyl or dichloro analogs .

Antiviral and Cytotoxicity Profiles

emphasizes the role of selenium in antiviral activity for benzisoselenazol-3(2H)-ones. While N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide lacks selenium, comparisons with non-selenium analogs (e.g., disulfides 7 and selenides 8) reveal:

  • Selenium-containing compounds exhibit 1,000-fold higher antiviral activity (MIC: 1–10 µg/mL) against HHV-1 and EMCV .

Anti-Cancer and Receptor-Targeting Analogs

describes N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (compound 22), which induces apoptosis in cancer cells via E6 and p53 pathways. Key contrasts with the target compound:

  • The benzo[d]thiazole moiety in compound 22 enhances DNA intercalation, whereas the 2-carbamoylphenyl group in the target compound may favor hydrogen-bond interactions .
  • Molecular docking studies suggest compound 22 binds to E6 oncoprotein (PDB: 4GIZ) with a binding energy of −9.2 kcal/mol, outperforming carbamoyl derivatives in silico .

Solubility and Formulation Considerations

and highlight solvent effects and substituent impacts on drug-like properties:

  • Polar groups (e.g., sulfamoyl in compound 4t from ) improve aqueous solubility (logP: 2.1 vs. 3.5 for non-polar analogs) .
  • In dimethyl sulfoxide (DMSO), the carbamoyl group in the target compound increases polarizability (α = 1.5 × 10⁻²³ cm³), suggesting strong solvent interactions .

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